For example, studies have explored the use of 2-Bromo-6-CT in the synthesis of biaryl compounds, which are important building blocks for pharmaceuticals and other functional materials [].
2-Bromo-6-chlorotoluene is an organic compound with the molecular formula and a molecular weight of approximately 195.48 g/mol. It consists of a toluene backbone substituted with bromine and chlorine atoms at the 2 and 6 positions, respectively. This compound is classified as a halogenated aromatic hydrocarbon and is notable for its applications in organic synthesis.
2-BCT is classified as a harmful substance []. It can cause irritation or harm if inhaled, swallowed, or comes into contact with skin or eyes []. It is also flammable with a flash point of 95 °C []. Due to these hazards, safety data sheets (SDS) should be consulted before handling 2-BCT in a laboratory setting [].
These reactions make 2-bromo-6-chlorotoluene a useful intermediate in synthetic organic chemistry .
Several methods exist for synthesizing 2-bromo-6-chlorotoluene:
2-Bromo-6-chlorotoluene serves as an important intermediate in various fields:
Several compounds share structural similarities with 2-bromo-6-chlorotoluene, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-4-chlorotoluene | C7H6BrCl | Different halogen substitution pattern |
| 3-Bromo-5-chlorotoluene | C7H6BrCl | Variations in substitution position |
| 4-Bromo-2-chlorotoluene | C7H6BrCl | Another positional isomer with distinct properties |
| 2-Chloro-6-bromotoluene | C7H6BrCl | Mirror image of the original compound |
These compounds exhibit unique reactivity patterns due to their differing substitution positions, which can influence their chemical behavior and applications in synthesis .
2-Bromo-6-chlorotoluene (CAS No. 62356-27-8) is a halogenated aromatic compound with the molecular formula $$ \text{C}7\text{H}6\text{BrCl} $$ and a molecular weight of 205.48 g/mol. Its structure features a toluene backbone substituted with bromine and chlorine atoms at the 2- and 6-positions of the benzene ring, respectively, and a methyl group at the 1-position. The compound is characterized by its density of 1.58 g/cm³, boiling point of 120°C at 40 mmHg, and refractive index of 1.578.
| Property | Value |
|---|---|
| CAS Number | 62356-27-8 |
| SMILES | CC1=C(Cl)C=CC=C1Br |
| InChI Key | DMARBQGIQKLIPM-UHFFFAOYSA-N |
| Molecular Formula | $$ \text{C}7\text{H}6\text{BrCl} $$ |
| Molecular Weight | 205.48 g/mol |
The compound’s electrophilic aromatic substitution reactivity is influenced by the electron-withdrawing effects of the halogens, which direct subsequent reactions to specific ring positions. Its synthesis typically involves halogenation of toluene derivatives or diazotization followed by Sandmeyer-type reactions.
Halogenated aromatic compounds have been studied since the 19th century, with early work focusing on their structural elucidation and synthetic applications. The discovery of polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) in the 20th century highlighted their environmental persistence and toxicity. 2-Bromo-6-chlorotoluene emerged as a model compound for studying:
Research in the 2000s revealed that halogenated aromatics, including brominated and chlorinated derivatives, contribute to AhR-mediated toxicity in biological systems. Their stability under anaerobic conditions also made them targets for microbial reductive dehalogenation studies.
2-Bromo-6-chlorotoluene serves as a versatile intermediate in organic synthesis. Its applications include:
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Diazotization | $$ \text{HBr, CuBr, NaNO}_2 $$ | 89% | |
| Friedel-Crafts alkylation | $$ \text{AlCl}3, \text{Cl}2 $$ | 75% | |
| Direct halogenation | $$ \text{Br}2, \text{FeCl}3 $$ | 68% |
2-Bromo-6-chlorotoluene exists as a liquid at room temperature (20°C) [4] [2]. The compound presents as a clear liquid with a characteristic appearance that ranges from colorless to light red to green [1] [4] [2]. This color variation is typical for halogenated aromatic compounds and may depend on purity levels and storage conditions. The liquid form at ambient temperature is consistent with its molecular structure, where the presence of both bromine and chlorine substituents on the toluene backbone influences intermolecular interactions and physical state.
The melting point of 2-Bromo-6-chlorotoluene has not been definitively established, with multiple sources reporting "no data available" [5] [6]. This absence of melting point data suggests the compound remains liquid over a wide temperature range under normal atmospheric conditions.
The boiling point data shows considerable variation depending on the pressure conditions employed:
| Pressure Conditions | Boiling Point (°C) | Source |
|---|---|---|
| 760 mmHg | 217.5 | [7] |
| 40 mmHg | 120 | [4] [2] |
| 25 mmHg | 100 | [1] |
| 20 mmHg | 88 | [8] [9] |
The relationship between pressure and boiling point follows the expected thermodynamic principles, with lower pressures requiring less thermal energy to achieve the vapor pressure necessary for boiling [1] [8] [4] [2] [9] [7].
The density of 2-Bromo-6-chlorotoluene has been measured across multiple studies, with values ranging from 1.55 to 1.58 g/cm³ [1] [8] [2] [9]. The specific gravity, referenced to water, is consistently reported as 1.58 [1] [4]. These density values are typical for halogenated aromatic compounds, where the presence of heavy halogen atoms (bromine and chlorine) increases the molecular mass and contributes to higher density compared to unsubstituted toluene.
| Property | Value | Temperature | Source |
|---|---|---|---|
| Density | 1.55-1.58 g/cm³ | 25°C | [1] [8] [2] [9] |
| Specific Gravity | 1.58 | 20°C/20°C | [1] [4] |
The refractive index of 2-Bromo-6-chlorotoluene demonstrates the compound's optical characteristics, with reported values ranging from 1.566 to 1.578 [1] [4] [2] [10]. The most commonly cited value is 1.578 at the sodium D-line (589.3 nm) [1] [4] [2]. This relatively high refractive index is attributed to the presence of the aromatic ring system and the polarizable halogen substituents, which increase the material's optical density.
The refractive index measurements appear to be conducted at standard conditions (20°C, sodium D-line) unless otherwise specified:
| Refractive Index | Measurement Conditions | Source |
|---|---|---|
| 1.578 | 20°C, nD | [1] [4] [2] |
| 1.566-1.578 | Standard conditions | [1] [4] [2] [10] |
The flash point of 2-Bromo-6-chlorotoluene is consistently reported as 95°C [1] [4] [12]. This relatively high flash point indicates that the compound has moderate flammability characteristics and requires significant heating before it can generate sufficient vapors to sustain combustion in the presence of an ignition source. The flash point determination is critical for safety protocols during handling, storage, and transportation of the compound.
The flammability classification places this compound in a category requiring careful handling to prevent ignition, particularly when heated or in the presence of open flames or spark sources [12].
2-Bromo-6-chlorotoluene exhibits limited solubility in water, which is characteristic of halogenated aromatic compounds [13] [14]. The poor water solubility is attributed to the hydrophobic nature of the aromatic ring system and the presence of halogen substituents that do not readily interact with polar water molecules.
In contrast, the compound demonstrates moderate solubility in organic solvents [13] [14]. This solubility profile is typical for compounds of this class, where the aromatic structure and halogen substituents provide compatibility with non-polar and moderately polar organic solvents such as:
The solubility characteristics are important for synthetic applications and purification processes [13] [14].
2-Bromo-6-chlorotoluene demonstrates good stability under normal storage and handling conditions [5] [6]. The compound is chemically stable when stored in properly sealed containers at room temperature, away from strong oxidizing agents and heat sources.
Key stability parameters include:
Irritant